molecular formula C13H10FN5O2S B2980357 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid CAS No. 863459-03-4

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid

Cat. No.: B2980357
CAS No.: 863459-03-4
M. Wt: 319.31
InChI Key: OUSAIAZYZVFZPN-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The structure includes a 2-fluorobenzyl substituent at position 3, a thioether linkage at position 7, and an acetic acid moiety.

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2S/c14-9-4-2-1-3-8(9)5-19-12-11(17-18-19)13(16-7-15-12)22-6-10(20)21/h1-4,7H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSAIAZYZVFZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC(=O)O)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as aminopyrimidines and azides under controlled conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazolopyrimidine intermediate.

    Attachment of the Thioacetic Acid Moiety: The final step involves the thiolation of the intermediate compound with thioacetic acid or its derivatives under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazolopyrimidine core or the fluorobenzyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to derivatives with variations in substituents at positions 3 and 7 of the triazolo[4,5-d]pyrimidine core:

Compound Name R3 (Position 3) R7 (Position 7) Key Features Reference
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid 2-Fluorobenzyl Thioacetic acid Polar acetic acid group enhances solubility; fluorine improves metabolic stability.
N1-(3-(2-Chlorobenzyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine 2-Chlorobenzyl Propylthio + ethylenediamine Chlorine increases lipophilicity; propylthio may enhance membrane permeability.
2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole Benzyl Thio-benzo[d]oxazole Bulky benzo[d]oxazole group may improve target binding affinity.
4-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)aniline Benzyl Thioaniline Aniline substituent enables hydrogen bonding; lower yield (data not shown).

Substituent Effects

  • Halogenated Benzyl Groups :

    • The 2-fluorobenzyl group in the target compound likely offers better metabolic stability compared to 2-chlorobenzyl (compound 17, ) or 4-bromobenzyl (compound 10, ), as fluorine is less susceptible to oxidative metabolism.
    • Chlorine and bromine increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
  • In contrast, benzo[d]oxazole (compound 9, ) or propylthio (compound 9, ) groups prioritize lipophilicity for membrane interaction.

Physicochemical Properties

Property Target Compound (2-fluorobenzyl) 2-Chlorobenzyl Analog Benzyl-Benzo[d]oxazole
Molecular Weight ~395 g/mol (estimated) 372.20 g/mol 360.40 g/mol
Polar Surface Area High (due to acetic acid) Moderate Low
Melting Point Not reported 104.9–105.9 °C Liquid (analog in )
Synthetic Yield Not reported 81% 89.9% (morpholine analog)

Research Findings and Implications

  • Synthetic Accessibility : Derivatives with benzyl or halogenated benzyl groups are synthesized via nucleophilic substitution reactions (e.g., thiol displacement at position 7) . Yields range from 69% to 89.9%, with higher yields for less polar substituents .
  • Biological Relevance :
    • Compounds with thioether-linked aromatic groups (e.g., benzo[d]oxazole) exhibit strong binding to epigenetic targets like EZH2/HDACs .
    • The acetic acid group in the target compound may shift activity toward soluble enzymes or improve pharmacokinetics via increased solubility .

Biological Activity

The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetic acid is a novel organic molecule that integrates a triazole and pyrimidine framework with potential therapeutic applications. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

Molecular Characteristics

  • Molecular Formula : C20_{20}H17_{17}FN6_6OS
  • Molecular Weight : 408.46 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A triazole ring which is known for its diverse biological activities.
  • A pyrimidine core , contributing to its potential as a nucleoside analog.
  • A thioether linkage , enhancing lipophilicity and possibly influencing pharmacokinetics.

Research indicates that compounds with triazole and pyrimidine moieties exhibit significant biological activities. The proposed mechanisms of action for this compound may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes such as dihydrofolate reductase and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation .
  • Antimicrobial Activity : Triazoles are known for their antifungal properties, potentially extending to antibacterial effects against various pathogens .

Pharmacological Applications

The biological significance of this compound spans several therapeutic areas:

  • Antitumor Activity : Analogous compounds have demonstrated efficacy against various cancer cell lines, suggesting potential use in oncology.
  • Anti-inflammatory Effects : The thioether component may contribute to anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases.
  • Antiviral Properties : Research on related triazole derivatives indicates potential antiviral activity, particularly against viral replication .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-1,2,4-triazoleContains triazole ringAntimicrobial
6-FluoropyrimidineFluorinated pyrimidineAntitumor
Thiazole derivativesThioether linkagesAntimicrobial and anti-inflammatory
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(substituted phenyl)acetamidesDiverse substituentsVarious biological activities

Recent Advances in Triazolo-Pyrimidine Research

Recent studies have highlighted the importance of the triazolo-pyrimidine scaffold in drug development:

  • In vitro Studies : Investigations into the cytotoxic effects of triazolo-pyrimidines on human tumor cell lines (e.g., HeLa and HCT116) have shown promising results with IC50_{50} values indicating potent antiproliferative activity .
  • Mechanistic Studies : Research has elucidated the interaction of these compounds with key biological targets such as CDK2 and CDK9, with selectivity profiles that suggest potential for targeted cancer therapy .

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